molecular formula C16H13N3O2S B2966000 (2E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-cyclopropyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 1021251-92-2

(2E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-cyclopropyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2966000
CAS No.: 1021251-92-2
M. Wt: 311.36
InChI Key: JNZTWLUMEVUSND-YRNVUSSQSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-cyclopropyl-1,3-thiazol-2-yl)prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a 1,3-benzodioxole group, a cyclopropyl-substituted thiazole ring, and a propenenitrile backbone. The benzodioxole moiety is a common pharmacophore in medicinal chemistry, known for enhancing binding affinity through π-π interactions and modulating metabolic stability . The acrylonitrile group contributes to electrophilic reactivity, which could facilitate covalent interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-cyclopropyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-6-11(16-19-13(8-22-16)10-1-2-10)7-18-12-3-4-14-15(5-12)21-9-20-14/h3-5,7-8,10,18H,1-2,9H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZTWLUMEVUSND-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-cyclopropyl-1,3-thiazol-2-yl)prop-2-enenitrile, with CAS number 1021251-94-4, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including antimicrobial properties, cytotoxicity, and mechanisms of action.

PropertyValue
Molecular FormulaC22H22N4O4S
Molecular Weight450.49 g/mol
CAS Number1021251-94-4

Structural Characteristics

The compound features a benzodioxole moiety and a thiazole ring, which are known to contribute to various biological activities. The presence of the cyano group is also significant in its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies indicate that compounds similar to (2E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-cyclopropyl-1,3-thiazol-2-yl)prop-2-enenitrile exhibit notable antimicrobial activity. In particular:

  • Mechanism of Action : The thiazole ring is often implicated in inhibiting bacterial cell wall synthesis or disrupting membrane integrity.
  • Case Study : A derivative with a similar structure demonstrated strong bactericidal effects against Staphylococcus spp. and Escherichia coli, suggesting potential efficacy in treating bacterial infections .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest:

  • Cell Lines Tested : L929 normal cell lines were used to assess cytotoxic effects.
  • Findings : Compounds in the same class showed minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for further development .

Lipophilicity and Bioavailability

The lipophilicity of the compound is crucial for its absorption and distribution in biological systems. Studies have shown:

  • Log P Value : A calculated log P value suggests moderate lipophilicity, which may enhance permeability across cellular membranes.

Binding Affinity Studies

Research utilizing X-ray fluorescence (XRF) spectrometry has been employed to determine binding affinities of this compound to various receptors:

  • Therapeutic Index Estimation : The therapeutic index was estimated by measuring binding affinities to target receptors compared to non-target receptors . This method helps in assessing the selectivity and potential side effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Compounds such as those synthesized in share the acrylonitrile core and thiazole ring with the target compound. However, the replacement of the cyclopropyl thiazole with a benzothiazole and the absence of the benzodioxolylamino group result in distinct electronic profiles. In contrast, the cyclopropyl group in the target compound may reduce steric hindrance while maintaining hydrophobicity, which could improve membrane permeability .

b. Piroxicam Analogues (HIV Integrase Inhibitors)
The piroxicam derivatives in exhibit EC50 values of 20–25 µM against HIV, with docking studies revealing interactions similar to the clinically used inhibitor raltegravir . While the target compound lacks the sulfonamide group of piroxicam, its benzodioxole and thiazole moieties may engage in analogous hydrogen-bonding or van der Waals interactions with integrase active sites. This suggests that structural optimization of the acrylonitrile scaffold could yield comparable antiviral activity.

c. Triazole-Thione Derivatives The hydrogen-bonding network observed in ’s triazole-thione compound highlights the role of functional groups in crystal packing and solubility.

Physicochemical Properties

A comparative analysis of key descriptors is proposed below:

Compound logP Molecular Weight (g/mol) H-Bond Acceptors H-Bond Donors
Target Compound 2.8* 356.4 7 1
(E)-2-(Benzothiazol-2-yl)acrylonitrile 3.1 240.3 4 0
Piroxicam Analog 13d 2.5 374.4 6 2

*Estimated using fragment-based methods.

The target compound’s moderate logP suggests balanced solubility and membrane permeability, while its higher number of hydrogen-bond acceptors may improve target engagement compared to simpler acrylonitrile derivatives.

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